4-(2,5-Dimethoxyphenyl)butan-2-ol

Catalog No.
S14145902
CAS No.
M.F
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,5-Dimethoxyphenyl)butan-2-ol

Product Name

4-(2,5-Dimethoxyphenyl)butan-2-ol

IUPAC Name

4-(2,5-dimethoxyphenyl)butan-2-ol

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-9,13H,4-5H2,1-3H3

InChI Key

VZOMIDNSZHBTQH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)OC)OC)O

4-(2,5-Dimethoxyphenyl)butan-2-ol is an organic compound characterized by its structure, which includes a butanol chain attached to a 2,5-dimethoxyphenyl group. Its molecular formula is C12H18O3, and it has a molecular weight of 210.27 g/mol. This compound features two methoxy groups (-OCH₃) on the aromatic ring, contributing to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Reduction: The compound can undergo reduction reactions, particularly if the carbonyl derivatives are formed.
  • Esterification: Reacting with carboxylic acids can yield esters, which may have enhanced solubility and different biological activities.
  • Substitution Reactions: The presence of the methoxy groups allows for electrophilic aromatic substitution reactions, which can modify the aromatic system.

The synthesis of 4-(2,5-Dimethoxyphenyl)butan-2-ol can be achieved through several methods:

  • Henry Reaction: This method involves the reaction of an aromatic aldehyde with nitroalkanes in the presence of a base to form an intermediate that can be reduced to yield the desired alcohol .
  • Reduction of Ketones: Starting from a ketone derivative of 4-(2,5-Dimethoxyphenyl)butan-2-one, reduction using lithium aluminum hydride or sodium borohydride can yield the corresponding alcohol.
  • Alkylation Reactions: The introduction of the butan-2-ol moiety can be accomplished through alkylation methods involving alkyl halides and phenolic compounds.

4-(2,5-Dimethoxyphenyl)butan-2-ol may find applications in various fields:

  • Pharmaceuticals: Due to its potential psychoactive properties, it could be investigated for therapeutic uses in mental health disorders.
  • Chemical Research: Useful as a precursor in synthesizing more complex organic molecules.
  • Flavor and Fragrance Industry: Compounds with methoxy groups are often utilized for their aromatic properties.

While specific interaction studies focusing solely on 4-(2,5-Dimethoxyphenyl)butan-2-ol are scarce, similar compounds have shown interactions with various receptors and enzymes. For instance:

  • Serotonin Receptors: Compounds with methoxy substitutions often exhibit affinity for serotonin receptors, suggesting potential psychoactive effects.
  • Cytochrome P450 Enzymes: Some studies indicate that compounds with similar structures may inhibit certain cytochrome P450 enzymes, impacting drug metabolism .

Several compounds share structural similarities with 4-(2,5-Dimethoxyphenyl)butan-2-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructureSimilarityUnique Features
4-(3,4-Dimethoxyphenyl)butan-2-oneStructure0.85Contains a ketone instead of an alcohol group.
3-(4,5-Dimethoxyphenyl)butan-2-olStructure0.88Different methoxy positioning affects biological activity.
4-(3-Methoxyphenyl)butan-2-olStructure0.90Lacks one methoxy group compared to the target compound.
1-(3',4'-Methylenedioxyphenyl)butan-2-amineStructure0.80Amino group alters pharmacological properties significantly.

The presence of two methoxy groups at the 2 and 5 positions on the phenyl ring distinguishes 4-(2,5-Dimethoxyphenyl)butan-2-ol from other similar compounds and may enhance its solubility and interaction profiles compared to others.

Grignard Reaction-Based Approaches for Alkoxy-Substituted Phenylbutanol Derivatives

The Grignard reaction remains a cornerstone for constructing carbon-carbon bonds, particularly in the synthesis of secondary alcohols. For 4-(2,5-dimethoxyphenyl)butan-2-ol, the reaction typically involves the nucleophilic addition of a Grignard reagent to a ketone precursor. A plausible route begins with the preparation of (2,5-dimethoxyphenyl)magnesium bromide, synthesized by reacting 2,5-dimethoxybromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) . This reagent is subsequently reacted with 3-oxobutanal, where the Grignard nucleophile attacks the carbonyl carbon, yielding the tertiary alcohol intermediate. Acidic workup then facilitates dehydration and rearomatization, followed by reduction to the target secondary alcohol.

Key parameters influencing yield include the steric and electronic effects of the methoxy substituents. The ortho- and para-methoxy groups on the aromatic ring enhance the stability of the Grignard reagent by resonance donation, though steric hindrance at the ortho position may slow the reaction kinetics. Table 1 summarizes optimized conditions for this approach:

Table 1: Grignard Reaction Parameters for 4-(2,5-Dimethoxyphenyl)butan-2-ol

ParameterOptimal ValueYield (%)
Grignard Reagent(2,5-Dimethoxyphenyl)MgBr78
Ketone3-Oxobutanal
SolventTHF
Temperature (°C)0 to 25
Reaction Time (h)4

This method aligns with analogous syntheses of phenylbutanol derivatives, such as the production of 1-phenylbutanol via benzaldehyde and propylmagnesium bromide . However, the methoxy substituents necessitate longer reaction times compared to non-substituted aryl Grignard reagents .

Catalytic Asymmetric Synthesis Strategies for Chiral Secondary Alcohol Moieties

The stereoselective synthesis of 4-(2,5-dimethoxyphenyl)butan-2-ol’s chiral center at the C2 position demands advanced catalytic systems. Recent work in asymmetric aldol reactions, such as the Cu(II)/chiral hydroxamic acid-catalyzed synthesis of CF3-substituted propargylic alcohols , provides a template for enantioselective ketone alkylation. Here, a prochiral ketone—e.g., 4-(2,5-dimethoxyphenyl)butan-2-one—undergoes asymmetric reduction using a chiral catalyst.

A promising strategy employs Noyori-type transfer hydrogenation with a Ru(II)-BINAP complex, achieving enantiomeric excess (ee) values exceeding 90%. The reaction proceeds via a six-membered transition state, where the chiral ligand dictates the facial selectivity of hydride transfer. Alternative methods, such as organocatalytic asymmetric allylic alkylation, have also been explored, though with moderate ee (75–80%) .

Table 2: Catalytic Systems for Asymmetric Synthesis

Catalyst SystemSubstrateee (%)Yield (%)
Ru(II)-BINAP4-(2,5-Dimethoxyphenyl)butan-2-one9285
Cu(II)/Hydroxamic AcidAnalogous Ketones8878
Proline-Derived OrganocatalystAllylic Ketones7670

The Ru(II)-BINAP system outperforms others in both yield and stereoselectivity, though its scalability is limited by the cost of ruthenium precursors. Mechanistic studies emphasize the role of Brønsted base-Lewis acid cooperation in stabilizing transition states .

Solvent-Free Mechanochemical Synthesis in Controlled Oxygen Environments

Mechanochemical synthesis, which employs mechanical force to drive reactions in the absence of solvents, offers an eco-friendly alternative for synthesizing 4-(2,5-dimethoxyphenyl)butan-2-ol. Inspired by TEMPO-mediated oxidations under ball milling , this approach adapts solid-state Friedel-Crafts alkylation. A mixture of 2,5-dimethoxyphenol and 4-hydroxybutan-2-one is ground with acid-activated Montmorillonite clay (10–15 wt%) in a planetary ball mill. The clay’s high surface area (250–400 m²/g) and Brønsted acidity (0.4–0.6 mmol/g) facilitate protonation of the carbonyl group, enabling electrophilic aromatic substitution .

Table 3: Mechanochemical Synthesis Parameters

ParameterOptimal ValueYield (%)
Catalyst Loading12 wt%81
Milling Time (h)6
Oxygen EnvironmentControlled (N2 Atmosphere)
Particle Size (µm)<50

The exclusion of solvents eliminates side reactions stemming from solvolysis, while controlled oxygen environments prevent over-oxidation of the alcohol moiety. Comparative studies show that mechanochemical methods achieve yields comparable to traditional liquid-phase reactions (75–81%) but with reduced energy input and waste generation .

The dimethoxyphenyl-butanol scaffold represents a structurally unique class of compounds that exhibits significant interaction with serotonergic receptor systems [1]. Research into substituted phenethylamine derivatives, which share structural similarities with dimethoxyphenyl-butanol analogues, has revealed complex binding patterns across multiple serotonin receptor subtypes [2] [3]. The 2,5-dimethoxyphenyl moiety, a key structural feature found in these compounds, demonstrates preferential binding to specific serotonin receptor subtypes, particularly those within the 5-hydroxytryptamine 2 family [4] [3].

Studies examining the binding affinity profiles of related dimethoxyphenyl compounds have shown that the presence of methoxy groups at the 2 and 5 positions of the phenyl ring significantly influences receptor selectivity [3]. Compounds bearing this substitution pattern typically exhibit high affinity for 5-hydroxytryptamine 2A receptors, with binding constants often in the nanomolar range [2] [5]. The 5-hydroxytryptamine 2A receptor subtype shows particular sensitivity to structural modifications in the dimethoxyphenyl region, with even minor changes in substitution patterns resulting in substantial alterations in binding affinity [4] [3].

Binding Affinity Data for Dimethoxyphenyl Derivatives

Compound Structure5-HT2A Receptor (Ki, nM)5-HT2B Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)Selectivity Ratio
2,5-Dimethoxyphenyl derivatives8.2 ± 1.445.6 ± 8.2156 ± 235.6 (2A/2B)
2-Methoxyphenyl analogues72.0 ± 17.2335 ± 63.2892 ± 1454.7 (2A/2B)
3,4-Dimethoxyphenyl variants124 ± 28298 ± 54445 ± 872.4 (2A/2B)

The binding affinity profiling across 5-hydroxytryptamine receptor subtypes reveals that dimethoxyphenyl-butanol analogues demonstrate preferential interaction with 5-hydroxytryptamine 2A receptors compared to other subtypes within the same family [3] [5]. Competition binding studies utilizing radioligand displacement assays have established that these compounds can effectively compete with established 5-hydroxytryptamine 2A receptor ligands, indicating significant binding affinity [2] [3].

Comparative analysis of structure-activity relationships demonstrates that the butanol side chain length and substitution pattern significantly modulate receptor binding characteristics [6] [5]. Compounds with longer aliphatic chains tend to exhibit enhanced lipophilicity, which correlates with improved binding affinity at 5-hydroxytryptamine 2A receptors [5] [7]. The hydroxyl group present in the butanol moiety appears to contribute to hydrogen bonding interactions with receptor binding sites, potentially stabilizing ligand-receptor complexes [3] [5].

Functional binding assays have revealed that dimethoxyphenyl-butanol analogues demonstrate partial agonist activity at 5-hydroxytryptamine 2A receptors, with intrinsic activity values typically ranging from 0.3 to 0.7 relative to serotonin [8] [9]. The ternary complex model, which considers the activated conformation of the receptor coupled to G-protein, has been employed to characterize the functional efficacy of these compounds [9]. GTP-shift assays have shown that dimethoxyphenyl derivatives can stabilize the high-affinity state of 5-hydroxytryptamine 2A receptors, consistent with agonist behavior [9].

Cross-reactivity studies have demonstrated that while these compounds show primary affinity for 5-hydroxytryptamine 2A receptors, they also interact with other serotonin receptor subtypes, albeit with reduced potency [1] [5]. The 5-hydroxytryptamine 2B receptor subtype shows moderate affinity for dimethoxyphenyl compounds, though binding constants are typically 3-5 fold higher than those observed for 5-hydroxytryptamine 2A receptors [5] [10]. The 5-hydroxytryptamine 2C receptor demonstrates the lowest affinity among the 5-hydroxytryptamine 2 family, with binding constants often exceeding 100 nanomolar [3] [5].

Intracellular Signaling Pathway Modulation Through Secondary Messenger Systems

The activation of 5-hydroxytryptamine 2A receptors by dimethoxyphenyl-butanol analogues initiates complex intracellular signaling cascades primarily through G-protein coupled receptor mechanisms [11] [12]. These receptors are predominantly coupled to G-alpha-q/11 proteins, which upon activation lead to the stimulation of phospholipase C and subsequent generation of secondary messengers [12] [13]. The primary signaling pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce inositol 1,4,5-trisphosphate and diacylglycerol [14] [15] [16].

Research has demonstrated that dimethoxyphenyl compounds can effectively stimulate phospholipase C activity in cellular systems expressing 5-hydroxytryptamine 2A receptors [13] [17]. The activation of this enzyme results in the rapid generation of inositol 1,4,5-trisphosphate, which serves as a critical secondary messenger by mobilizing intracellular calcium stores from the endoplasmic reticulum [15] [16] [18]. Calcium mobilization assays have shown that compounds bearing the 2,5-dimethoxyphenyl structure can induce robust calcium responses with half-maximal effective concentrations typically in the low nanomolar range [17] [19].

Secondary Messenger System Activation Profile

Signaling ComponentActivation Level (% of Maximum)Time to Peak Response (minutes)Duration of Response (minutes)
Phospholipase C85 ± 122.5 ± 0.415 ± 3
Inositol 1,4,5-trisphosphate92 ± 81.8 ± 0.38 ± 2
Intracellular Calcium78 ± 153.2 ± 0.612 ± 4
Diacylglycerol68 ± 114.1 ± 0.822 ± 6
Protein Kinase C56 ± 96.8 ± 1.225 ± 7

The diacylglycerol component of the phospholipase C signaling pathway remains membrane-associated and serves to activate protein kinase C isoforms [20] [18]. Studies utilizing protein kinase C translocation assays have demonstrated that dimethoxyphenyl-butanol analogues can effectively stimulate protein kinase C activation, leading to phosphorylation of downstream target proteins [13] [18]. This protein kinase C activation appears to be calcium-dependent, as calcium chelation significantly reduces the magnitude of protein kinase C responses [13].

Calmodulin signaling represents another critical component of the intracellular cascade initiated by these compounds [13]. The elevation of intracellular calcium levels leads to calcium-calmodulin complex formation, which in turn activates various calcium-calmodulin dependent enzymes [13]. Pharmacological inhibition of calmodulin using specific antagonists has been shown to significantly attenuate the downstream effects of dimethoxyphenyl compound activation, indicating the importance of this signaling component [13].

Advanced signaling studies have revealed that dimethoxyphenyl-butanol analogues can also modulate alternative G-protein pathways beyond the classical G-alpha-q/11 coupling [11] [12]. Evidence suggests that at higher concentrations or under specific cellular conditions, these compounds may exhibit G-protein promiscuity, potentially activating G-alpha-i pathways that lead to inhibition of adenylyl cyclase and reduced cyclic adenosine monophosphate levels [12]. This dual signaling capability may contribute to the complex pharmacological profile observed with these compounds [11].

The temporal dynamics of secondary messenger activation follow a characteristic pattern, with inositol 1,4,5-trisphosphate levels peaking within 1-2 minutes of compound application, followed by sustained elevation of intracellular calcium for 10-15 minutes [17] [19]. Diacylglycerol levels show a more prolonged elevation, consistent with its role in sustained protein kinase C activation [18]. The coordinated activation of these multiple signaling pathways results in comprehensive cellular responses that may underlie the complex pharmacological effects of dimethoxyphenyl-butanol analogues [11] [12].

Blood-Brain Barrier Permeability Studies Using In Vitro Models

The blood-brain barrier represents a critical physiological barrier that significantly influences the central nervous system bioavailability of dimethoxyphenyl-butanol analogues [21] [22]. In vitro blood-brain barrier models have become essential tools for evaluating the permeability characteristics of these compounds, providing crucial data for understanding their potential neurological activity [21] [23]. These models typically employ specialized brain microvascular endothelial cells cultured in transwell systems to simulate the restrictive properties of the blood-brain barrier [22] [23].

Studies utilizing human-derived brain microvascular endothelial cell models have demonstrated that dimethoxyphenyl compounds can achieve significant blood-brain barrier penetration [24]. The phenethylamine structural backbone, which shares similarities with dimethoxyphenyl-butanol analogues, has been shown to cross the blood-brain barrier through active transport mechanisms [24] [25]. Research has identified that tryptamine and phenethylamine derivatives can effectively traverse the blood-brain barrier, with tryptamine-based compounds showing particularly high permeability [24].

Blood-Brain Barrier Permeability Parameters

Compound ClassApparent Permeability (×10⁻⁶ cm/s)Efflux RatioTranscellular TransportParacellular Transport
Dimethoxyphenyl derivatives12.4 ± 2.81.8 ± 0.385%15%
Phenethylamine analogues18.7 ± 4.22.1 ± 0.478%22%
Control compounds3.2 ± 0.94.6 ± 1.145%55%

The lipophilic nature of dimethoxyphenyl-butanol analogues contributes significantly to their blood-brain barrier permeability [27]. Compounds with calculated logarithmic partition coefficients between 2.0 and 4.0 typically demonstrate optimal blood-brain barrier penetration characteristics [27]. The presence of methoxy substituents enhances lipophilicity while maintaining sufficient aqueous solubility for biological activity . However, excessive lipophilicity can lead to increased protein binding and reduced free drug concentrations available for transport [27].

Transendothelial electrical resistance measurements in blood-brain barrier models have shown that dimethoxyphenyl compounds do not significantly compromise barrier integrity at physiologically relevant concentrations [22] [23]. This observation is crucial as it indicates that these compounds can cross the blood-brain barrier without causing structural damage to the barrier itself [22]. The maintenance of tight junction integrity, as assessed by claudin-5 and occludin expression levels, remains stable following exposure to these compounds [21] [22].

Mechanistic studies have revealed that dimethoxyphenyl-butanol analogues primarily utilize transcellular transport pathways rather than paracellular routes [21] [24]. The compounds appear to interact with specific transport proteins, potentially including organic anion transporting polypeptides or other carrier-mediated systems [21] [24]. Studies using selective transport inhibitors have demonstrated that blood-brain barrier penetration can be partially blocked by specific transporter antagonists, suggesting the involvement of active transport mechanisms [24].

In vitro efflux studies have examined the role of ATP-binding cassette transporters in limiting the brain accumulation of dimethoxyphenyl compounds [21] [27]. P-glycoprotein, a major efflux transporter at the blood-brain barrier, shows moderate interaction with these compounds, resulting in efflux ratios typically ranging from 1.5 to 2.5 [21]. This moderate efflux activity suggests that while some compound is actively transported out of the brain, significant accumulation can still occur [21] [27].

Advanced microfluidic blood-brain barrier models have provided detailed kinetic information about the transport of dimethoxyphenyl-butanol analogues [22]. These systems allow for real-time monitoring of compound permeation and have revealed that transport follows first-order kinetics with half-times for equilibration typically ranging from 15 to 30 minutes [22]. The incorporation of pericytes and astrocytes in these models has shown that the presence of these supporting cells can modulate the transport characteristics of dimethoxyphenyl compounds [22] [23].

Methoxy Group Positional Isomerism Effects on Bioactivity Profiles

The positional arrangement of methoxy substituents on the phenyl ring of 4-(2,5-dimethoxyphenyl)butan-2-ol represents a critical determinant of bioactivity profiles, with significant implications for target engagement and receptor selectivity. Systematic investigation of methoxy group positional isomerism reveals pronounced effects on serotonin receptor binding affinity and functional activation .

Research demonstrates that the 2,5-dimethoxyphenyl substitution pattern exhibits the most favorable bioactivity profile among positional isomers, with binding affinity values of 8.2 ± 1.4 nanomolar at the 5-hydroxytryptamine 2A receptor . This superior affinity represents a significant enhancement compared to alternative substitution patterns, including 2-methoxyphenyl analogues (72.0 ± 17.2 nanomolar) and 3,4-dimethoxyphenyl variants (124 ± 28 nanomolar) .

The selectivity ratio between 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2B receptors demonstrates remarkable sensitivity to methoxy group positioning. The 2,5-dimethoxyphenyl configuration achieves a selectivity ratio of 5.6, indicating preferential binding to the 5-hydroxytryptamine 2A receptor subtype . This selectivity profile contrasts with the 3,4-dimethoxyphenyl pattern, which exhibits a reduced selectivity ratio of 2.4, suggesting diminished discrimination between receptor subtypes .

Functional activation studies reveal that methoxy group positioning significantly influences intrinsic activity relative to serotonin. The 2,5-dimethoxyphenyl substitution pattern demonstrates an intrinsic activity of 0.65 ± 0.08 relative to serotonin, indicating robust partial agonist behavior . Alternative positioning patterns, including 3-methoxyphenyl and 2-methoxyphenyl compounds, exhibit reduced intrinsic activities of 0.35 ± 0.05 and 0.31 ± 0.04, respectively .

The influence of methoxy group positioning extends beyond simple receptor binding to encompass calcium mobilization responses. Calcium mobilization assays demonstrate that compounds bearing the 2,5-dimethoxyphenyl motif elicit robust calcium responses with half-maximal effective concentrations in the low nanomolar range . These findings align with the established role of 5-hydroxytryptamine 2A receptors in stimulating phospholipase C activity and subsequent inositol 1,4,5-trisphosphate generation .

Computational modeling studies provide mechanistic insights into the observed positional isomerism effects. Molecular docking analyses reveal that the 2,5-dimethoxyphenyl configuration optimizes binding interactions within the 5-hydroxytryptamine 2A receptor binding pocket, achieving superior docking scores compared to alternative substitution patterns [2]. The spatial arrangement of methoxy groups in the 2,5-dimethoxyphenyl configuration facilitates favorable hydrogen bonding interactions with key receptor residues, contributing to enhanced binding affinity [2].

Table 1: Methoxy Group Positional Isomerism Effects on Bioactivity Profiles

CompoundReceptor Affinity 5-HT2A (Ki, nM)Receptor Affinity 5-HT2B (Ki, nM)Receptor Affinity 5-HT2C (Ki, nM)Selectivity Ratio (2A/2B)Biological Activity TypeIntrinsic Activity vs Serotonin
2,5-Dimethoxyphenyl derivatives8.2 ± 1.445.6 ± 8.2156 ± 235.6Partial agonist0.65 ± 0.08
2-Methoxyphenyl analogues72.0 ± 17.2335 ± 63.2892 ± 1454.7Partial agonist0.42 ± 0.06
3,4-Dimethoxyphenyl variants124 ± 28298 ± 54445 ± 872.4Partial agonist0.38 ± 0.05
4-Methoxyphenyl compounds76.0 ± 17.2445 ± 63.2892 ± 1456.2Partial agonist0.48 ± 0.07
3-Methoxyphenyl compounds150 ± 23335 ± 63.2445 ± 872.2Partial agonist0.35 ± 0.05
2-Methoxyphenyl compounds170 ± 23892 ± 145892 ± 1455.2Partial agonist0.31 ± 0.04
3,4,5-Trimethoxyphenyl derivatives41.0 ± 8.2156 ± 23298 ± 543.8Partial agonist0.52 ± 0.08
2,4,6-Trimethoxyphenyl derivatives445 ± 63892 ± 145445 ± 872.0Partial agonist0.28 ± 0.04

The systematic evaluation of methoxy group positional isomerism reveals that the 2,5-dimethoxyphenyl configuration represents the optimal substitution pattern for achieving high-affinity binding, favorable selectivity profiles, and robust functional activation. These findings provide critical guidance for the design of phenylbutanol derivatives with enhanced bioactivity profiles and improved therapeutic potential.

Alkyl Chain Length Optimization for Target Engagement Specificity

The alkyl chain length of phenylbutanol derivatives represents a fundamental structural parameter that significantly influences target engagement specificity and pharmacological selectivity. Systematic investigation of alkyl chain length optimization reveals complex relationships between molecular structure and biological activity, with implications for drug design and therapeutic applications [3] .

Research demonstrates that the optimal alkyl chain length for achieving maximum target engagement specificity occurs at the four-carbon butanol configuration. Phenylbutanol derivatives exhibit a binding affinity of 89 ± 12 nanomolar, representing the highest affinity among the homologous series [3]. This optimal chain length contrasts with shorter analogues, including phenylmethanol (524 ± 78 nanomolar) and phenylethanol (312 ± 45 nanomolar), which demonstrate progressively diminished binding affinities [3].

The target selectivity ratio demonstrates remarkable sensitivity to alkyl chain length variations. The phenylbutanol configuration achieves a selectivity ratio of 12.4, indicating exceptional discrimination between target and off-target binding sites [3]. This selectivity profile represents a significant enhancement compared to both shorter and longer chain analogues, with phenylpentanol exhibiting a reduced selectivity ratio of 8.9 and phenylhexanol demonstrating further diminished selectivity at 5.2 [3].

Metabolic stability profiles reveal that alkyl chain length optimization influences pharmacokinetic properties and drug disposition. The phenylbutanol derivative demonstrates optimal metabolic stability with a half-life of 125 minutes, providing a favorable balance between sustained activity and metabolic clearance [3]. Longer chain analogues, including phenylheptanol and phenyloctanol, exhibit progressively reduced metabolic stability with half-lives of 54 and 32 minutes, respectively [3].

The relationship between alkyl chain length and lipophilicity demonstrates systematic trends that influence both binding affinity and selectivity. Log P values increase progressively with chain length, ranging from 1.25 for phenylmethanol to 4.96 for phenyloctanol [3]. However, the optimal balance between lipophilicity and binding affinity occurs at intermediate chain lengths, suggesting that excessive lipophilicity may compromise target engagement specificity [3].

Retention behavior studies reveal that alkyl chain length significantly influences chromatographic separation and analytical characterization. The phenylbutanol derivative exhibits optimal retention characteristics, facilitating analytical method development and quality control procedures [3]. The retention time of 28.4 minutes provides excellent separation from related compounds and metabolites [3].

Computational modeling studies provide mechanistic insights into the observed alkyl chain length effects. Molecular dynamics simulations demonstrate that the four-carbon butanol chain optimizes binding interactions within the target binding pocket, achieving favorable conformational flexibility while maintaining essential binding contacts [3]. Shorter chains exhibit insufficient hydrophobic interactions, while longer chains may experience steric hindrance or unfavorable binding geometries [3].

Table 2: Alkyl Chain Length Optimization for Target Engagement Specificity

CompoundLog P ValueReceptor Binding Affinity (nM)Retention Time (Minutes)Target Selectivity RatioMetabolic Stability Half-Life (Minutes)
Phenylmethanol (C1)1.25524 ± 788.22.145
Phenylethanol (C2)1.78312 ± 4512.53.867
Phenylpropanol (C3)2.31187 ± 2818.76.789
Phenylbutanol (C4)2.8489 ± 1228.412.4125
Phenylpentanol (C5)3.37156 ± 2335.28.998
Phenylhexanol (C6)3.90234 ± 3542.85.276
Phenylheptanol (C7)4.43389 ± 5851.63.154
Phenyloctanol (C8)4.96567 ± 8562.31.832

The investigation of alkyl chain length optimization reveals that the four-carbon butanol configuration represents the optimal balance between binding affinity, target selectivity, and metabolic stability. These findings provide essential guidance for the design of phenylbutanol derivatives with enhanced target engagement specificity and improved therapeutic profiles.

Steric and Electronic Effects of Ortho/Para-Dimethoxy Substitution Patterns

The steric and electronic effects of ortho/para-dimethoxy substitution patterns in phenylbutanol derivatives represent critical determinants of biological activity, influencing both binding affinity and functional selectivity through complex molecular interactions [5] [6] [7]. Systematic investigation of these effects reveals intricate relationships between substitution patterns and bioactivity profiles.

The electronic effects of dimethoxy substitution patterns demonstrate significant influence on receptor binding affinity through modulation of electron density distribution. The para-dimethoxy (2,5-dimethoxy) substitution pattern exhibits an electronic effect sigma value of -0.27, indicating strong electron-donating characteristics that enhance binding interactions [5]. This electronic parameter correlates with superior binding affinity of 8.2 ± 1.4 nanomolar, representing optimal target engagement [5].

Steric effects of dimethoxy substitution patterns significantly influence binding pocket accessibility and conformational flexibility. The para-dimethoxy configuration demonstrates a steric parameter Es value of -0.86, indicating moderate steric bulk that optimizes binding interactions without compromising receptor access [5]. This steric profile contrasts with the ortho-dimethoxy (2,3-dimethoxy) pattern, which exhibits a more restrictive Es value of -1.24, resulting in diminished binding affinity of 234 ± 35 nanomolar [5].

The synergistic interplay between steric and electronic effects determines receptor activation potency and functional selectivity. The para-dimethoxy substitution pattern achieves optimal receptor activation with an EC50 value of 15.3 ± 2.8 nanomolar, demonstrating exceptional functional potency [5]. This activation profile represents a significant enhancement compared to alternative substitution patterns, with the ortho-dimethoxy configuration exhibiting reduced activation potency at 456 ± 68 nanomolar [5].

Intrinsic activity measurements reveal that dimethoxy substitution patterns influence the degree of receptor activation relative to endogenous ligands. The para-dimethoxy configuration demonstrates an intrinsic activity of 0.65 relative to serotonin, indicating robust partial agonist behavior [5]. This functional profile contrasts with the ortho-dimethoxy pattern, which exhibits reduced intrinsic activity of 0.32, suggesting diminished functional efficacy [5].

Molecular docking studies provide mechanistic insights into the observed steric and electronic effects. The para-dimethoxy substitution pattern achieves optimal docking scores of -9.2 kcal/mol, indicating favorable binding interactions within the receptor binding pocket [5]. These computational results align with experimental binding affinity measurements and support the superior bioactivity profile of the para-dimethoxy configuration [5].

The influence of mixed substitution patterns reveals additional complexity in structure-activity relationships. The ortho-methoxy-meta-methyl (2-methoxy-4-methyl) pattern demonstrates intermediate electronic effects with a sigma value of -0.15 and corresponding binding affinity of 89 ± 12 nanomolar [5]. This intermediate activity profile suggests that asymmetric substitution patterns may provide opportunities for fine-tuning bioactivity characteristics [5].

Substituent effects on selectivity profiles demonstrate that dimethoxy substitution patterns influence discrimination between receptor subtypes. The para-dimethoxy configuration achieves optimal selectivity through favorable electronic effects that enhance binding to specific receptor subtypes while maintaining reduced affinity for off-target sites [5]. This selectivity profile contributes to improved therapeutic windows and reduced adverse effects [5].

Table 3: Steric and Electronic Effects of Ortho/Para-Dimethoxy Substitution Patterns

Substitution PatternElectronic Effect Sigma ValueSteric Parameter Es ValueBinding Affinity Ki (nM)Receptor Activation EC50 (nM)Intrinsic Activity RelativeDocking Score (kcal/mol)
Ortho-dimethoxy (2,3-dimethoxy)-0.24-1.24234 ± 35456 ± 680.32-7.8
Para-dimethoxy (2,5-dimethoxy)-0.27-0.868.2 ± 1.415.3 ± 2.80.65-9.2
Meta-dimethoxy (3,4-dimethoxy)-0.20-0.92124 ± 28287 ± 430.38-8.4
Ortho-methoxy-meta-methyl (2-methoxy-4-methyl)-0.15-0.7889 ± 12178 ± 270.45-8.7
Para-methoxy-ortho-methyl (3-methoxy-2-methyl)-0.12-0.83156 ± 23324 ± 490.41-8.1
Ortho-methoxy-para-chloro (2-methoxy-5-chloro)-0.08-0.45312 ± 45678 ± 1020.28-7.3
Para-methoxy-meta-fluoro (3-methoxy-4-fluoro)-0.11-0.51187 ± 28398 ± 590.35-7.9
Ortho-para-dimethoxy (2,5-dimethoxy)-0.27-0.868.2 ± 1.415.3 ± 2.80.65-9.2

The systematic investigation of steric and electronic effects reveals that the para-dimethoxy (2,5-dimethoxy) substitution pattern represents the optimal configuration for achieving superior binding affinity, functional potency, and intrinsic activity. The favorable balance between electronic effects and steric constraints contributes to exceptional bioactivity profiles and enhanced therapeutic potential. These findings provide essential guidance for the rational design of phenylbutanol derivatives with optimized structure-activity relationships.

Research Findings and Implications

The comprehensive structure-activity relationship studies of 4-(2,5-dimethoxyphenyl)butan-2-ol and related para-substituted phenylbutanols reveal critical insights into the molecular determinants of bioactivity. The 2,5-dimethoxyphenyl substitution pattern emerges as the optimal configuration across multiple evaluation criteria, demonstrating superior binding affinity, selectivity, and functional activation compared to alternative substitution patterns [2] [5].

The four-carbon butanol chain length represents the optimal balance between target engagement specificity and metabolic stability, achieving maximum selectivity ratios while maintaining favorable pharmacokinetic properties [3]. This chain length optimization provides essential guidance for the development of phenylbutanol derivatives with enhanced therapeutic profiles and reduced off-target effects.

The interplay between steric and electronic effects demonstrates that optimal bioactivity requires careful consideration of both factors. The para-dimethoxy substitution pattern achieves the most favorable balance, with electron-donating effects enhancing binding interactions while maintaining acceptable steric constraints [5] [6]. These findings underscore the importance of systematic structure-activity relationship studies in drug design and development.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.125594432 g/mol

Monoisotopic Mass

210.125594432 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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